Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-
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Overview
Description
Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities and functional properties .
Preparation Methods
The synthesis of Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods often involve the use of specific oxidants and additives to achieve high selectivity and yield .
Chemical Reactions Analysis
Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity . In biology and medicine, it is used in the development of novel biologically active compounds with potential therapeutic applications . In the industry, it is used in the synthesis of drugs, dyes, and pigments .
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents . This interaction can result in various biological activities, including inhibition of enzymes and modulation of receptor activity .
Comparison with Similar Compounds
Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- can be compared with other similar compounds such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share similar structural motifs but differ in their biological activities and functional properties. The uniqueness of Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- lies in its specific molecular interactions and the resulting biological effects .
Properties
CAS No. |
613660-93-8 |
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Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
[5-(2,5-dimethylphenyl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C19H22N2O/c1-13-6-7-14(2)18(9-13)16-10-17(12-20-11-16)19(22)21-8-4-5-15(21)3/h6-7,9-12,15H,4-5,8H2,1-3H3 |
InChI Key |
ZYBJGXYWJBJTRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C(=O)C2=CN=CC(=C2)C3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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